4-[(2-Phenylethyl)amino]phenol hydrobromide
Overview
Description
4-[(2-Phenylethyl)amino]phenol hydrobromide, also known as 2-amino-4-phenylbutyric acid hydrobromide or APB hydrobromide, is a synthetic compound used in scientific research applications. It is a white crystalline solid with a molecular weight of 285.12 g/mol. This compound is a member of the class of compounds known as aromatic amines, which are compounds containing an aromatic ring with an amine group attached. APB hydrobromide is used in a variety of applications, including biochemical and physiological research, drug development, and laboratory experiments.
Scientific Research Applications
Environmental and Biological Monitoring
Phenolic halogenated compounds (PHCs), including brominated, bromochlorinated, and chlorinated methyl derivatives of phenols, are often detected in human blood plasma and are associated with endocrine-disrupting activity. The analysis and monitoring of these compounds are crucial for assessing environmental pollution and human exposure to these pollutants. Studies have identified various PHCs in human plasma, highlighting the importance of understanding their origin, impact, and biological significance (Hovander et al., 2002).
Metabolism and Biochemical Reactions
The study of substituted benzenes, such as 4-[(2-Phenylethyl)amino]phenol hydrobromide, involves understanding their metabolic pathways and potential as prohaptens. Research on substances like p-Phenylenediamine (PPDA) and its cross-reactions with related compounds provides insights into the complex mechanisms of skin metabolism and the potential for these substances to act as haptens, contributing to allergic reactions (Basketter & Lidén, 1992).
Chemopreventive Applications
Certain derivatives, such as N-(4-hydroxyphenyl) retinamide (4-HPR), have been studied for their potential chemopreventive properties, especially in the context of cancer treatment. For example, 4-HPR has been investigated for its ability to enhance immune responses, such as increasing NK cell activity, which may contribute to its antineoplastic effects (Villa et al., 1993).
Dietary Phenols and Human Health
Dietary phenols, including phenolic organohalogen contaminants (POCs), are studied for their antioxidant properties and potential health benefits. Understanding the metabolism and absorption of these compounds in the human body is vital for evaluating their effects on human health. Research has shed light on how these compounds are metabolized and their potential biological activities, contributing to our understanding of the role of dietary phenols in disease prevention (Olthof et al., 2003).
properties
IUPAC Name |
4-(2-phenylethylamino)phenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTLBBSBNZOOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylethyl)amino]phenol hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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